Stereochemical Identity Confirmation: (3S,5S) vs. Active (3R,5R) Enantiomer
(3S,5S)-Atorvastatin Sodium Salt is the enantiomer of the active pharmaceutical ingredient (3R,5R)-atorvastatin calcium. Atorvastatin contains two stereogenic centers, yielding four possible stereoisomers, of which only the (3R,5R) form is used therapeutically. The (3S,5S)-enantiomer is the non-superimposable mirror image and is designated as Impurity E in the European Pharmacopoeia and Atorvastatin USP Related Compound E [1]. Analytical characterization using chiral HPLC with Chiralpak AD-H or AD-3 columns (amylose-tris(3,5-dimethylphenylcarbamate) stationary phase) achieves baseline separation of the (3S,5S)-enantiomer from the (3R,5R)-API, enabling precise quantification in drug substance and finished product testing [2].
| Evidence Dimension | Stereochemical Configuration and Regulatory Status |
|---|---|
| Target Compound Data | (3S,5S) configuration; EP Impurity E / USP Related Compound E; inactive enantiomer |
| Comparator Or Baseline | (3R,5R) configuration; Atorvastatin Calcium API; active HMG-CoA reductase inhibitor (IC50 = 154 nM) |
| Quantified Difference | Enantiomeric relationship (mirror image stereoisomers); EP acceptance limit for (3S,5S)-enantiomer impurity: ≤0.15% in drug substance |
| Conditions | EP monograph 2022 for atorvastatin calcium salt; normal-phase HPLC with Chiralpak AD-H column (150 mm × 4.6 mm, 5 μm silica particles) |
Why This Matters
Procuring the incorrect stereoisomer results in an analytically useless reference standard and potential regulatory citation for quality control failure.
- [1] MDPI Separations. Improving the Current European Pharmacopoeia Enantio-Selective HPLC Method for the Determination of Enantiomeric Purity in Atorvastatin Calcium Salt Drug Substance. Separations. 2024;11(5):154. View Source
- [2] MDPI Separations. Improving the Current European Pharmacopoeia Enantio-Selective HPLC Method for the Determination of Enantiomeric Purity in Atorvastatin Calcium Salt Drug Substance. Separations. 2024;11(5):154. View Source
